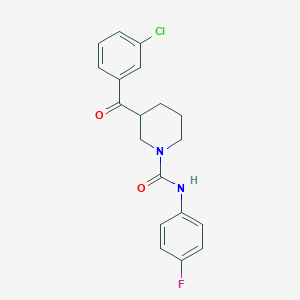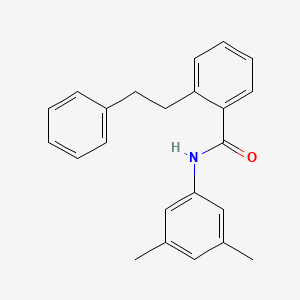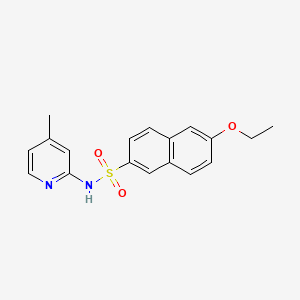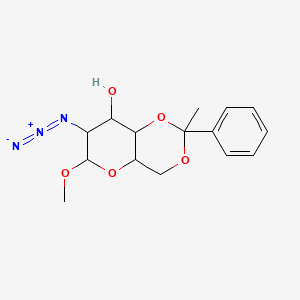![molecular formula C20H20N2O2S B5964288 2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B5964288.png)
2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its unique properties, 2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone has gained significant attention in the scientific community.
Mecanismo De Acción
2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of various downstream signaling pathways that are activated by protein kinase CK2. As a result, cell proliferation, differentiation, and apoptosis are affected, leading to the potential therapeutic effects of 2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone.
Biochemical and Physiological Effects:
2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, it has also been shown to induce apoptosis in cancer cells. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone in lab experiments is its potency and specificity towards protein kinase CK2. This allows for the selective inhibition of protein kinase CK2 without affecting other kinases. However, one of the limitations of using 2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on 2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone. One potential direction is the development of more potent and selective inhibitors of protein kinase CK2. Another direction is the investigation of the potential therapeutic applications of 2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone in other diseases, such as inflammatory disorders and viral infections. Furthermore, the use of 2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone in combination with other therapies may also be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone involves the reaction of 2,5-dimethylphenol with 2-bromoethyl phenyl sulfide in the presence of potassium carbonate. The resulting product is then reacted with 2-chloro-6-phenylpyrimidine in the presence of cesium carbonate to yield the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in various types of cancer. Therefore, 2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone has been investigated as a potential anticancer agent. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as protein kinase CK2 has been implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-8-9-15(2)18(12-14)24-10-11-25-20-21-17(13-19(23)22-20)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRBRIXVDDDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5964215.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-benzyl-2-phenylacetamide](/img/structure/B5964232.png)
![3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B5964234.png)

![1-(2,3-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5964241.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B5964246.png)
![2-[({2-[4-(cyclopentylcarbonyl)-1-piperazinyl]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964251.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5964265.png)
![1-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B5964268.png)

![ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate](/img/structure/B5964277.png)


